Ezh2-IN-2 Biochemical EZH2 Inhibition Potency: A Mid-Range IC50 Profile Distinct from Both Ultra-Potent and Moderate Clinical Candidates
Ezh2-IN-2 exhibits an EZH2 enzymatic IC50 of 64 nM [1]. This places its biochemical potency in a distinct middle tier relative to commonly employed comparators: it is approximately 16-fold less potent than GSK343 (IC50 = 4 nM) , 32-fold less potent than UNC1999 (IC50 = 2 nM) , and 5.8-fold less potent than EPZ-6438/tazemetostat (IC50 = 11 nM) , yet approximately 2.7-fold more potent than the EZH2 inhibition component of the dual PARP/EZH2 inhibitor compound 12e (EZH2 IC50 = 27.34 nM) [2]. This intermediate potency profile offers researchers a tool with sufficient biochemical activity for robust target engagement without the extreme potency that may complicate dose-response resolution in certain assay formats.
| Evidence Dimension | EZH2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | GSK343 (IC50 = 4 nM); UNC1999 (IC50 = 2 nM); EPZ-6438/tazemetostat (IC50 = 11 nM); PARP/EZH2-IN-2/compound 12e (EZH2 IC50 = 27.34 nM) |
| Quantified Difference | 16-fold less potent than GSK343; 32-fold less potent than UNC1999; 5.8-fold less potent than EPZ-6438; 2.7-fold more potent than PARP/EZH2-IN-2 (EZH2 component) |
| Conditions | Biochemical enzymatic assay conditions per patent WO2018133795A1 and comparator literature reports |
Why This Matters
Procurement decisions benefit from understanding where Ezh2-IN-2 sits on the potency spectrum, enabling appropriate dose-range selection for target engagement studies without saturating occupancy that masks graded pharmacological effects.
- [1] Liu QS, et al. Ezh2 inhibitor and use thereof. WO2018133795A1, 2018. View Source
- [2] Li X, et al. Dual target PARP1/EZH2 inhibitors inducing excessive autophagy and producing synthetic lethality for triple-negative breast cancer therapy. Eur J Med Chem. 2023;265:116054. View Source
